Product packaging for BDP 581/591 tetrazine(Cat. No.:)

BDP 581/591 tetrazine

Cat. No.: B1192283
M. Wt: 575.43
InChI Key: DTJWMDOYHYWUBR-QJQFWQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution and Significance of BODIPY Dyes in Chemical Biology and Materials Science

Borondipyrromethene (BODIPY) dyes, first discovered in 1968, are a class of fluorescent compounds based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene structure. aip.org Over the past few decades, they have become one of the most versatile classes of chromophores due to their exceptional photophysical properties. aip.org BODIPY dyes are characterized by high thermal and chemical stability, intense absorption, narrow emission bands, and high fluorescence quantum yields, which are often insensitive to the polarity of their environment. aip.orgmdpi.comnih.gov

The versatility of the BODIPY core allows for extensive chemical modification at multiple positions. researchgate.net This tunability enables the synthesis of a vast library of derivatives with tailored absorption and emission wavelengths, spanning the visible to the near-infrared spectrum. nih.gov This adaptability has made BODIPY dyes indispensable tools in chemical biology and materials science. dzinsights.com

In chemical biology , BODIPY dyes are widely used for:

Cellular Imaging : Their brightness and photostability make them ideal for fluorescence microscopy, allowing for the visualization of cellular structures and dynamics in living cells. mdpi.comdzinsights.com They can be designed to selectively stain specific organelles, such as mitochondria and lipid droplets. mdpi.com

Fluorescent Labeling : They are frequently used to label biomolecules like proteins, nucleic acids, and lipids without significantly disrupting their biological function. dzinsights.com

Biosensing : BODIPY-based probes have been developed to detect various ions, metabolites, and reactive oxygen species (ROS). mdpi.comdzinsights.com

In materials science , the strong fluorescence and tunable electronic properties of BODIPY dyes have led to their incorporation into:

Organic Light-Emitting Diodes (OLEDs) : Their high quantum yields contribute to the efficiency of light-emitting devices. dzinsights.com

Solar Energy Conversion : They can act as efficient triplet photosensitizers, a crucial component in systems for solar energy conversion and photoredox catalysis. rsc.org

Self-Assembled Materials : BODIPY dyes can be designed to self-assemble into ordered structures, creating functional materials with unique optical and electronic properties for applications in light-harvesting and photonics. aip.org

Principles of Bioorthogonal Chemistry: The Inverse Electron Demand Diels-Alder (IEDDA) Reaction

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov Among the toolkit of bioorthogonal reactions, the inverse electron demand Diels-Alder (IEDDA) reaction is distinguished by its exceptionally fast reaction rates and high selectivity. rsc.orgnih.govrsc.org

The IEDDA reaction is a type of [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile. wikipedia.org This is the reverse of the conventional Diels-Alder reaction. In the context of bioorthogonal chemistry, the most common dienes are 1,2,4,5-tetrazines (Tz), and the dienophiles are typically strained alkenes or alkynes, such as trans-cyclooctenes (TCO). rsc.orgnih.gov

The key principles of the IEDDA reaction are:

Mechanism : The reaction proceeds through a cycloaddition where the electron-poor tetrazine reacts with the electron-rich dienophile. rsc.org This is followed by a retro-Diels-Alder reaction that releases a molecule of nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) or pyridazine (B1198779) product. rsc.org This irreversible release of N₂ provides a strong thermodynamic driving force for the reaction.

Kinetics : The reaction kinetics are governed by frontier molecular orbital (FMO) theory. rsc.orgresearchgate.net The speed of the reaction is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. researchgate.net The smaller the energy gap, the faster the reaction. Tetrazines possess a very low-lying LUMO, and strained dienophiles like TCO have a high-energy HOMO, resulting in unmatched kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. rsc.orgnih.gov

Biocompatibility : The IEDDA reaction is catalyst-free and proceeds rapidly at physiological temperature and pH, making it highly suitable for applications in living cells and whole organisms. nih.govrsc.org

Positioning of BDP 581/591 Tetrazine within the Landscape of Bioorthogonal Probes

This compound is a specialized molecular probe that strategically combines the superior fluorescent properties of a BODIPY core with the rapid and specific reactivity of a tetrazine group. broadpharm.comlunanano.ca This positions it as a premier tool for bioorthogonal labeling and imaging.

The compound is a derivative of the BDP 581/591 dye, which emits red light, a spectral region favorable for biological imaging due to reduced autofluorescence from cells and tissues. medkoo.comlumiprobe.com The key feature of this molecule is the attached methyltetrazine group, which serves two primary functions:

Bioorthogonal Handle : The tetrazine moiety allows the fluorophore to be covalently attached to molecules containing a strained dienophile, most commonly trans-cyclooctene (B1233481) (TCO), via the IEDDA reaction. broadpharm.commedkoo.com This "click chemistry" ligation is extremely fast and specific, enabling the precise labeling of target biomolecules in complex biological environments. nih.govlumiprobe.com

Fluorescence Quenching : In many probe designs, the tetrazine can act as a fluorescence quencher for the attached fluorophore. researchgate.netresearchgate.net Upon reaction with a dienophile, the electronic properties of the tetrazine are altered, disrupting the quenching mechanism and leading to a significant increase in fluorescence. researchgate.netmdpi.com This "turn-on" capability is highly desirable for imaging applications as it enhances the signal-to-noise ratio by minimizing background fluorescence from unreacted probes. nih.govrsc.org

This compound is therefore not just a fluorescent label but a highly reactive and often fluorogenic probe. It is designed for advanced applications such as no-wash live-cell imaging, where specific cellular components can be tagged and visualized in real-time. researchgate.netnih.gov

Table 1: Chemical Properties of this compound

Property Value Source
Chemical Formula C₃₂H₂₈BF₂N₇O broadpharm.commedkoo.com
Molecular Weight 575.43 g/mol broadpharm.commedkoo.com
Solubility DMF, DMSO, Dichloromethane, Toluene broadpharm.com

| Storage Conditions | -20°C, in the dark, desiccated | broadpharm.comlumiprobe.com |

Table 2: Spectral Properties of this compound

Property Value Source
Excitation Maximum (λex) 585 nm broadpharm.comlunanano.ca
Emission Maximum (λem) 594 nm broadpharm.comlunanano.ca
Molar Extinction Coefficient (ε) 104,000 M⁻¹cm⁻¹ broadpharm.comlunanano.ca

| Fluorescence Quantum Yield (Φ) | 0.83 | broadpharm.comlunanano.ca |

Properties

Molecular Formula

C32H28BF2N7O

Molecular Weight

575.43

IUPAC Name

5-fluoro-3-(3-((4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium fluoride

InChI

InChI=1S/C32H27BFN7O.FH/c1-23-36-38-32(39-37-23)26-13-11-25(12-14-26)22-35-31(42)20-19-28-16-18-30-21-29-17-15-27(40(29)33(34)41(28)30)10-6-5-9-24-7-3-2-4-8-24;/h2-18,21H,19-20,22H2,1H3;1H/b9-5+,10-6+;

InChI Key

DTJWMDOYHYWUBR-QJQFWQJTSA-N

SMILES

O=C(NCC1=CC=C(C2=NN=C(C)N=N2)C=C1)CCC3=[N+]4C(C=C3)=CC5=CC=C(/C=C/C=C/C6=CC=CC=C6)N5B4F.[F-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Synthetic Strategies and Derivatization of Bdp 581/591 Tetrazine

Advanced Methodologies for BDP 581/591 Tetrazine Synthesis

The construction of the this compound molecule requires precise control over the formation of both the BDP core and the appended tetrazine ring. Modern synthetic approaches have focused on efficiency, regioselectivity, and the avoidance of harsh reaction conditions.

Metal-Free Approaches for Tetrazine Ring Formation in BDP Derivatives

Traditional methods for tetrazine synthesis often rely on metal catalysts, which can be difficult to remove from the final product and may interfere with biological applications. Consequently, metal-free approaches for the formation of the tetrazine ring on BDP derivatives have gained significant traction. A common strategy involves the condensation of a nitrile precursor with hydrazine, followed by an oxidative step to form the aromatic tetrazine ring. nih.govacs.org

One notable metal-free method utilizes a thiol-promoted reaction between a nitrile and hydrazine. nih.gov This approach often employs mild conditions and can be performed on a solid phase, simplifying purification. nih.gov For instance, a BDP core functionalized with a nitrile group can be reacted with hydrazine hydrate in the presence of a thiol catalyst, such as 3-mercaptopropionic acid, to form a 1,2-dihydrotetrazine intermediate. This intermediate is then oxidized, typically using an agent like sodium nitrite in acidic conditions, to yield the final BDP-tetrazine conjugate. nih.gov Another approach involves the use of sulfur and hydrazine hydrate, where dichloromethane can act as a carbon source for the tetrazine ring, though this may require microwave irradiation. nih.govacs.org

These metal-free strategies offer a more biocompatible route to this compound, ensuring that the final probe is free from potentially interfering metal contaminants.

Regioselective Functionalization Techniques for BDP 581/591 Scaffold

The photophysical properties and reactivity of the this compound can be finely tuned by introducing various functional groups at specific positions on the BDP core. Achieving high regioselectivity in these functionalization reactions is crucial for producing well-defined molecular probes. Common strategies include direct halogenation and C-H bond activation.

Regioselective Halogenation: The BDP core can be selectively halogenated at different positions, which then serve as handles for further modifications via cross-coupling reactions. For example, treatment of a BDP dye with N-halosuccinimides (NXS) can lead to halogenation at specific positions. The choice of solvent and reaction conditions can influence the site of halogenation. For instance, using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent can promote regioselective 2,6-dihalogenation of BODIPYs. rsc.org The reactivity of different positions on the BODIPY core to halogenation can vary, allowing for stepwise functionalization. nih.gov

Direct C-H Functionalization: Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the regioselective functionalization of the BDP scaffold. acs.org This method allows for the direct introduction of aryl groups without the need for pre-installed halogen handles, offering a more atom-economical approach. The regioselectivity is often directed by the inherent electronic properties of the BDP core or by the presence of directing groups. acs.org For instance, palladium can preferentially insert into the C–Br bonds at the 3,5-positions of polybrominated BODIPYs, enabling regioselective arylation at these sites. acs.org

Below is a table summarizing key regioselective functionalization techniques for the BODIPY scaffold:

Functionalization TechniqueReagents and ConditionsTarget PositionsReference
α-Chlorination CuCl₂ in CH₃CN3 and/or 5 positions acs.org
2,6-Dihalogenation N-halosuccinimide in HFIP2 and 6 positions rsc.org
Direct C-H Arylation Pd(OAc)₂, PPh₃, K₂CO₃, thiophene in toluene3 and 5 positions acs.org
Perhalogenation Excess Br₂ in CH₂Cl₂All pyrrolic protons nih.gov

Design and Synthesis of Functionalized this compound Derivatives

The versatility of this compound is greatly expanded through the synthesis of functionalized derivatives. These derivatives are designed to participate in a variety of bioorthogonal reactions and to be incorporated into more complex molecular constructs for advanced applications.

Conjugation with Alkenes and Trans-Cyclooctenes (TCO)

The primary application of the tetrazine moiety on the BDP 581/591 scaffold is its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction with strained alkenes, most notably trans-cyclooctenes (TCO). lumiprobe.comnih.gov This reaction is exceptionally fast and specific, proceeding readily in biological media without the need for a catalyst. nih.govvectorlabs.com The reaction between a tetrazine and a TCO is often referred to as the fastest bioorthogonal reaction currently known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. nih.govconju-probe.com

The kinetics of the iEDDA reaction are influenced by the electronic properties of both the tetrazine and the dienophile. nih.gov Electron-withdrawing groups on the tetrazine can increase the reaction rate. harvard.edu The conjugation of this compound with TCO-modified biomolecules is a cornerstone of pre-targeted imaging strategies. nih.gov

The table below provides a comparison of reaction rates for tetrazine ligations with different dienophiles.

DienophileSecond-Order Rate Constant (k₂)SolventReference
trans-Cyclooctene (B1233481) (TCO) >800 M⁻¹s⁻¹Aqueous media vectorlabs.com
Norbornene ~1 M⁻¹s⁻¹Aqueous media conju-probe.com
Terminal Alkenes Slow kinetics, suitable for proximity-induced reactionsN/AN/A

Integration of Other Bioorthogonal Handles (e.g., Azide (B81097), DBCO, Maleimide, NHS Ester)

To enhance the versatility of BDP 581/591, it can be functionalized with other bioorthogonal handles in addition to or in place of the tetrazine. This allows for multimodal labeling strategies and the construction of complex bioconjugates.

Azide: BDP 581/591 azide derivatives are available for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC) reactions. alabiolab.rotebubio.com These "click chemistry" reactions are widely used for bioconjugation.

DBCO (Dibenzocyclooctyne): For copper-free click chemistry, BDP 581/591 can be derivatized with a DBCO group. lumiprobe.com DBCO reacts rapidly with azides without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications. lumiprobe.com

Maleimide: BDP 581/591 maleimide is a thiol-reactive probe that can be used to label cysteine residues in proteins and peptides.

NHS Ester (N-Hydroxysuccinimidyl ester): BDP 581/591 NHS ester is an amine-reactive derivative used for labeling primary and secondary amines in biomolecules like proteins and peptides. alabiolab.ro

The following table lists commercially available BDP 581/591 derivatives with various bioorthogonal handles.

DerivativeReactive GroupTarget Functional GroupApplication
BDP 581/591 azideAzideAlkyne, DBCO, BCNClick Chemistry
BDP 581/591 DBCODibenzocyclooctyneAzideCopper-Free Click Chemistry
BDP 581/591 maleimideMaleimideThiol (e.g., Cysteine)Protein/Peptide Labeling
BDP 581/591 NHS esterN-Hydroxysuccinimidyl esterAmine (e.g., Lysine)Protein/Peptide Labeling

Multi-functional this compound Constructs for Advanced Applications

The integration of this compound into multi-functional constructs allows for the development of sophisticated probes for advanced imaging and therapeutic applications. rsc.org These constructs can combine the bioorthogonal reactivity of the tetrazine with other functionalities, such as targeting ligands, therapeutic agents, or other imaging modalities.

A notable example is the development of a trimodal imaging platform that incorporates a tetrazine for bioorthogonal conjugation, a BDP fluorophore for optical imaging, and a chelator for radiometal incorporation for nuclear imaging (SPECT or PET). nih.govresearchgate.net This allows for a powerful combination of whole-body visualization with high-resolution image-guided surgery. The synthesis of such constructs requires a carefully planned multi-step approach to sequentially introduce each functional component without interfering with the others. nih.gov

The design of these multi-functional probes often involves considerations such as solubility, stability, and the preservation of the photophysical properties of the BDP core. nih.gov Poly(ethylene glycol) (PEG) chains are often incorporated to improve aqueous solubility and pharmacokinetic properties. The modular nature of the BDP scaffold and the versatility of bioorthogonal chemistry provide a rich platform for the creation of next-generation imaging and therapeutic agents.

Mechanistic and Kinetic Investigations of Bdp 581/591 Tetrazine Bioorthogonal Reactivity

Reaction Mechanism of Inverse Electron Demand Diels-Alder (IEDDA) with BDP 581/591 Tetrazine

The reaction of this compound with strained alkenes and alkynes proceeds through an Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition. lumiprobe.com This type of reaction is characterized by the interaction of an electron-poor diene (the 1,2,4,5-tetrazine (B1199680) ring) with an electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO). eur.nlnih.gov

Kinetic Profiling of this compound Click Reactions

The IEDDA reaction involving tetrazines is renowned for its exceptionally fast kinetics, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known. eur.nl This rapid reactivity allows for efficient labeling at very low concentrations of reactants, minimizing potential cytotoxicity. vectorlabs.com

While specific kinetic data for this compound was not found in the reviewed literature, the rates are expected to be high, consistent with other fluorophore-tetrazine conjugates. The precise rate is determined by a combination of factors, including the dienophile used, the solvent, and the electronic and steric properties of the BODIPY substituent on the tetrazine ring.

The reactivity of the tetrazine core is highly tunable through the modification of its substituents. eur.nl These modifications alter the electronic and steric properties of the diene, directly impacting the reaction rate.

Substituent Effects : The rate of the IEDDA reaction is governed by the energy gap between the diene's LUMO and the dienophile's HOMO. rsc.org Electron-withdrawing groups (EWGs) attached to the tetrazine ring lower its LUMO energy, decreasing the HOMO-LUMO gap and accelerating the reaction. rsc.orgarizona.edu Conversely, electron-donating groups (EDGs) raise the LUMO energy, slowing the reaction. The BODIPY core is generally considered an electron-withdrawing fragment, which would suggest that its conjugation to the tetrazine ring enhances reactivity. researchgate.net This electronic tuning is a key strategy for designing highly reactive tetrazine probes. rsc.org

Steric Hindrance : The steric profile of the substituents can also influence reaction kinetics. Bulky groups near the tetrazine ring can impede the approach of the dienophile, potentially slowing the reaction. nih.gov However, in some cases, sterically strained or distorted tetrazine structures can exhibit increased reactivity. rsc.org The large, rigid structure of the BDP 581/591 fluorophore likely imparts a specific conformational and steric environment around the tetrazine core, which would modulate its accessibility and reactivity with different dienophiles. For instance, monosubstituted tetrazines often exhibit faster kinetics than their disubstituted counterparts, an effect attributed in part to reduced steric hindrance. rsc.org

The dienophile's structure, particularly its ring strain and electronic properties, has a profound impact on kinetics. Highly strained dienophiles like trans-cyclooctenes (TCOs) and bicyclo[6.1.0]nonyne (BCN) react orders of magnitude faster than less strained ones like norbornene or simple alkenes. eur.nlnih.govnih.gov For example, conformationally strained TCO (sTCO) derivatives have been shown to react with certain tetrazines with rate constants as high as 3.3 x 10⁶ M⁻¹s⁻¹. thno.org

The table below presents representative second-order rate constants for various tetrazine/dienophile pairs, illustrating the vast range of achievable reaction speeds.

Tetrazine DerivativeDienophileSolvent/ConditionsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-1,2,4,5-tetrazinesTCONot Specified3,300,000 thno.org
Diphenyl-s-tetrazine derivativesTCOWater, 25°C286,000 thno.org
Various Aryl-tetrazinesTCO-PEG₄Aqueous Buffer, 37°C1,100 - 73,000 nih.gov
TAMRA-TzTCO-HaloLive Cellst½ ≈ 15 min nih.gov
TAMRA-TzBCN-HaloLive Cellst½ ≈ 15 min nih.gov
Norbornene-modified AntibodyTetrazine ProbeNot Specified1.9 eur.nlnih.gov

Theoretical and Computational Studies of this compound Reactivity

Computational chemistry provides powerful tools for dissecting the reactivity of tetrazine derivatives at a molecular level. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer insights into reaction pathways, transition states, and environmental effects that are difficult to probe experimentally.

Density Functional Theory (DFT) is widely employed to investigate the mechanism of IEDDA reactions involving tetrazines. Although specific DFT studies on this compound are not available in the reviewed literature, the methodology's application to similar systems is well-documented.

DFT calculations are used to:

Determine Frontier Molecular Orbital (FMO) Energies : By calculating the energies of the HOMO of the dienophile and the LUMO of the tetrazine, DFT can predict the reactivity of a given reaction pair. A smaller HOMO-LUMO energy gap generally corresponds to a lower activation energy and a faster reaction rate. rsc.org

Map Reaction Energy Profiles : DFT can model the entire reaction pathway from reactants to products, identifying the transition state structures and calculating their corresponding energy barriers (activation energies). nih.gov This allows for a quantitative comparison of the reactivity of different tetrazines and dienophiles and can clarify whether a reaction proceeds through a concerted or stepwise mechanism.

Analyze Substituent Effects : Theoretical studies can systematically model how different substituents, such as the BDP 581/591 core, electronically perturb the tetrazine ring, providing a rationale for experimentally observed trends in reactivity. rsc.org

For this compound, DFT calculations would be invaluable for quantifying the electron-withdrawing effect of the BODIPY moiety and calculating the activation energy for its reaction with various dienophiles like TCO.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the reaction environment. For a relatively large and complex molecule like this compound, MD simulations can illuminate several key aspects of its reactivity.

Key applications of MD simulations in this context include:

Conformational Analysis : The BDP 581/591 fluorophore is linked to the tetrazine ring, and the flexibility or rigidity of this linkage can affect the accessibility of the reactive tetrazine core. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and assessing the steric shielding of the tetrazine.

Solvent Effects : Bioorthogonal reactions are often performed in aqueous, biological media. MD simulations can explicitly model the interactions between the this compound molecule and surrounding water molecules. This can reveal how solvation affects the conformation of the probe and the energetics of the dienophile's approach, which can influence the reaction rate. researchgate.net

By combining DFT and MD approaches, a comprehensive theoretical model of this compound reactivity could be developed, guiding the rational design of next-generation bioorthogonal probes.

Advanced Spectroscopic and Photophysical Research on Bdp 581/591 Tetrazine Systems

Research into Fluorogenic "Turn-On" Mechanisms of BDP 581/591 Tetrazine Conjugates

The fluorogenic "turn-on" characteristic of this compound conjugates is a key feature that makes them highly valuable for bioimaging and sensing applications. This phenomenon is based on the principle of fluorescence quenching of the BDP 581/591 fluorophore by the appended tetrazine moiety. Upon a bioorthogonal reaction, typically an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained dienophile like trans-cyclooctene (B1233481) (TCO), the electronic structure of the tetrazine is disrupted. This disruption eliminates the quenching pathway, leading to a significant restoration of the BDP 581/591 dye's fluorescence, often resulting in a dramatic increase in emission intensity. nih.govd-nb.info

Several quenching mechanisms have been identified to be responsible for the fluorescence suppression in BODIPY-tetrazine conjugates. The specific mechanism is often dependent on the linker between the fluorophore and the quencher, as well as their relative orientation. The primary mechanisms include:

Förster Resonance Energy Transfer (FRET): This mechanism is efficient when there is a significant overlap between the emission spectrum of the BODIPY donor and the absorption spectrum of the tetrazine acceptor. researchgate.netresearchgate.net

Photoinduced Electron Transfer (PET): In this process, an electron is transferred from the excited fluorophore to the tetrazine, or vice versa, leading to a non-radiative decay to the ground state. researchgate.netrsc.orgnih.gov This has been identified as a main quenching mechanism in some red-absorbing tetrazine-dye conjugates. rsc.org

Through-Bond Energy Transfer (TBET): When the tetrazine is directly conjugated to the BODIPY core, a TBET mechanism can be operative. researchgate.net This involves energy transfer through the covalent bond framework and can be exceptionally efficient, leading to very high "turn-on" ratios, in some cases reported to be up to 1600-fold. acs.orgnih.gov A key architectural feature of TBET is a conjugated but non-coplanar π system, which is enforced by steric factors. conju-probe.com

The choice of the dienophile in the iEDDA reaction can also influence the degree of fluorescence recovery. For instance, reaction with a strained alkyne can lead to complete fluorescence recovery, whereas reaction with a strained alkene may result in a dihydropyridazine (B8628806) product that still exhibits some residual quenching effect. researchgate.net The design of polar BODIPY-tetrazines has been explored to enhance their utility in pretargeted imaging, demonstrating excellent in vivo binding and high tumor-to-muscle ratios. acs.orgnih.gov

Quenching MechanismDescriptionKey Features
Förster Resonance Energy Transfer (FRET)Energy transfer from the excited BODIPY dye (donor) to the tetrazine (acceptor) through non-radiative dipole-dipole coupling.Dependent on spectral overlap between donor emission and acceptor absorption. researchgate.netresearchgate.net
Photoinduced Electron Transfer (PET)Transfer of an electron between the excited fluorophore and the tetrazine moiety, leading to non-radiative decay.A significant quenching pathway in some red-absorbing tetrazine-dye conjugates. researchgate.netrsc.orgnih.gov
Through-Bond Energy Transfer (TBET)Energy transfer mediated by the covalent bonds connecting the fluorophore and the quencher.Highly efficient, especially with direct conjugation, leading to high "turn-on" ratios. researchgate.netacs.orgnih.gov

Excited State Dynamics and Photophysical Characterization Methodologies for this compound Conjugates

The photophysical properties of this compound are central to its function as a fluorescent probe. Key parameters such as a high emission quantum yield (Φ) of 0.83 and a large molar extinction coefficient (ε) of 104,000 L·mol⁻¹·cm⁻¹ contribute to its brightness. lumiprobe.combroadpharm.comlabscoop.com The dye also possesses a relatively long fluorescence lifetime, which is advantageous for applications like fluorescence polarization assays. lumiprobe.combroadpharm.com

To gain a deeper understanding of the electronic transitions and deactivation pathways that govern the fluorescence properties of this compound and its conjugates, advanced spectroscopic techniques are employed. One of the most powerful methods for studying ultrafast processes in molecules is femtosecond transient absorption (fs-TA) spectroscopy . nih.govresearchgate.netnih.govupenn.edu This technique utilizes a "pump" laser pulse to excite the molecule to a higher electronic state, followed by a "probe" pulse at various time delays to monitor the changes in absorption as the molecule relaxes. upenn.edu

In a typical fs-TA experiment on a this compound system, one could investigate:

Excited-state absorption: Monitoring the absorption of the excited molecule to even higher energy states.

Ground-state bleach: Observing the depletion of the ground state population following excitation.

Stimulated emission: Detecting the emission induced by the probe pulse from the excited state.

By analyzing the transient absorption spectra at different time delays, researchers can elucidate the timescales of various photophysical processes, including internal conversion, intersystem crossing, and energy transfer to the tetrazine quencher. researchgate.net For instance, fs-TA has been used to study the excited-state dynamics of other tetrazole derivatives, revealing processes occurring on picosecond timescales. researchgate.netnih.gov While specific fs-TA studies on this compound are not extensively detailed in the provided search results, the methodology is highly applicable to unraveling the intricate details of its fluorogenic mechanism and excited-state behavior.

Photophysical PropertyValueSignificance
Excitation Maximum (λabs)585 nm lumiprobe.combroadpharm.comlabscoop.comWavelength of maximum light absorption.
Emission Maximum (λem)594 nm lumiprobe.combroadpharm.comlabscoop.comWavelength of maximum fluorescence emission.
Molar Extinction Coefficient (ε)104,000 L·mol⁻¹·cm⁻¹ lumiprobe.combroadpharm.comlabscoop.comA measure of how strongly the molecule absorbs light at a given wavelength.
Fluorescence Quantum Yield (Φ)0.83 lumiprobe.combroadpharm.comlabscoop.comThe ratio of emitted photons to absorbed photons, indicating the efficiency of the fluorescence process.

Strategies for Modulating this compound Spectral Properties through Chemical Modification

The spectral properties of this compound can be fine-tuned through chemical modifications to suit specific experimental requirements. These modifications typically target the core structure of the BODIPY dye to alter its electronic properties and, consequently, its absorption and emission wavelengths.

One common strategy is the extension of the π-conjugated system . By introducing aromatic substituents at the 3 and 5 positions of the BODIPY core, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be reduced, leading to a bathochromic (red) shift in both the absorption and emission spectra. Symmetrical s-tetrazine derivatives coupled with a 4H-1,2,4-triazole ring have been synthesized, and their luminescent properties have been studied, demonstrating that the nature of substituents influences the emission characteristics. nih.gov

Another effective approach is the introduction of electron-donating or electron-withdrawing groups . Attaching electron-donating groups, such as methoxy (B1213986) (-OCH₃), to the BODIPY core can increase the electron density, often resulting in a red shift of the spectral bands. Conversely, electron-withdrawing groups, like nitro (-NO₂), can lead to a blue shift. The strategic placement of these groups can also influence the quantum yield and photostability of the dye. For example, studies on novel s-tetrazine derivatives have shown that electron-donating groups can lead to strong fluorescence emission and high quantum yields, while electron-withdrawing groups can lead to fluorescence quenching. nih.gov

Furthermore, the solvatochromic properties of this compound can be modulated. Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. The polarity of the solvent can affect the energy levels of the ground and excited states of the dye, leading to shifts in the absorption and emission maxima. By introducing polar functional groups into the BODIPY structure, the sensitivity of the dye to the polarity of its microenvironment can be enhanced. This is particularly useful for developing probes that can report on changes in local polarity within biological systems. rsc.orgnih.gov

Modification StrategyEffect on Spectral PropertiesExample
Extension of π-conjugationRed-shift in absorption and emission spectra.Introduction of aromatic substituents on the BODIPY core. nih.gov
Introduction of Electron-Donating Groups (e.g., -OCH₃)Red-shift in absorption and emission; potential for high quantum yield.Synthesis of s-tetrazine derivatives with methoxy-substituted phenyl groups. nih.gov
Introduction of Electron-Withdrawing Groups (e.g., -NO₂)Blue-shift in absorption and emission; potential for fluorescence quenching.Synthesis of s-tetrazine derivatives with nitro-substituted phenyl groups. nih.gov
Introduction of Polar Functional GroupsEnhanced solvatochromic sensitivity.Development of tetrazine-derived chromones as solvatochromic fluorescent probes. rsc.org

Application of this compound in Two-Photon Excitation Research Methodologies

This compound is a valuable tool for two-photon excitation (2PE) microscopy and related research methodologies. lumiprobe.combroadpharm.comlabscoop.commedchemexpress.comlumiprobe.com 2PE is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons. This offers several advantages over traditional one-photon excitation, including deeper tissue penetration, reduced phototoxicity, and localized excitation at the focal point, which provides inherent three-dimensional sectioning.

The utility of a fluorophore for 2PE is determined by its two-photon absorption (2PA) cross-section (σ₂), which is typically measured in Goeppert-Mayer (GM) units. While a specific 2PA cross-section value for this compound is not consistently reported in the provided search results, it is consistently described as having a significant two-photon cross-section. lumiprobe.combroadpharm.comlabscoop.comlumiprobe.com Research on other tetrazine-based dyes has demonstrated that by extending the π-system and enhancing intramolecular charge transfer, large 2PA cross-sections (greater than 800 GM) can be achieved. rsc.orgresearchgate.net This suggests that the BDP 581/591 core, with its conjugated system, is well-suited for efficient two-photon absorption.

The applications of this compound in 2PE research are diverse and leverage both its spectral properties and its bioorthogonal reactivity. In the context of bioimaging, the "turn-on" nature of this compound is particularly advantageous for 2PE microscopy. The low background fluorescence of the unreacted probe allows for high-contrast imaging of specific targets within complex biological samples, such as living cells and tissues, with the enhanced spatial resolution offered by 2PE. This combination enables the visualization of dynamic biological processes with high signal-to-noise ratios. nih.gov

Furthermore, the relatively long fluorescence lifetime of BDP 581/591 makes it suitable for fluorescence lifetime imaging microscopy (FLIM), which can be combined with 2PE. 2PE-FLIM can provide information about the local microenvironment of the fluorophore, such as ion concentrations, pH, and binding to other molecules.

Methodological Applications of Bdp 581/591 Tetrazine in Chemical Research

Advanced Molecular Labeling and Bioconjugation Strategies

BDP 581/591 tetrazine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its structure incorporates a tetrazine moiety, which is crucial for its application in bioorthogonal chemistry. This dye is characterized by its red emission, high molar extinction coefficient, and significant fluorescence quantum yield. lumiprobe.comchemicalbook.combroadpharm.com The tetrazine group enables the dye to participate in inverse electron demand Diels-Alder (IEDDA) reactions with strained dienophiles, such as trans-cyclooctenes (TCO), providing a rapid and specific method for labeling biomolecules. lumiprobe.comlumiprobe.com This reaction, often referred to as a type of "click chemistry," is known for its fast kinetics and high selectivity, allowing for efficient labeling at low concentrations. lumiprobe.comfrontiersin.org

General Properties of this compound
PropertyValueReference
Excitation Maximum585 nm broadpharm.comlunanano.ca
Emission Maximum594 nm broadpharm.comlunanano.ca
Molar Extinction Coefficient104,000 M-1cm-1 broadpharm.comlunanano.ca
Fluorescence Quantum Yield0.83 broadpharm.comlunanano.ca
Molecular FormulaC32H28BF2N7O broadpharm.com
Molecular Weight575.4 g/mol broadpharm.com

Site-Specific Protein and Biomolecule Labeling with this compound

The use of this compound in conjunction with genetic code expansion (GCE) technology allows for precise, site-specific labeling of proteins. nih.gov This methodology involves the incorporation of a noncanonical amino acid (ncAA) containing a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), into a target protein at a specific site. nih.gov The subsequent reaction with a tetrazine-functionalized dye like BDP 581/591 results in the covalent attachment of the fluorophore to the protein of interest. biorxiv.orgnih.gov This approach offers a high degree of control over the labeling stoichiometry and location, which is critical for many biophysical and imaging studies. nih.gov

The IEDDA reaction between tetrazines and TCO is exceptionally fast, which is a significant advantage for in vivo and in-cell labeling where low concentrations of reactants are often necessary. frontiersin.org The fluorogenic nature of some tetrazine-dye conjugates, where the fluorescence is quenched by the tetrazine and increases upon reaction, provides a high signal-to-noise ratio, making it suitable for super-resolution microscopy and single-molecule imaging. nih.govmerckmillipore.com

Development of Chemical Probe Relay Labeling Methodologies

While direct information on the specific use of this compound in "chemical probe relay labeling" is not extensively detailed in the provided search results, the principles of bioorthogonal chemistry it employs are foundational to such strategies. Chemical probe relay labeling often involves a two-step process where an initial probe recognizes and reacts with a target, and a secondary probe, such as a fluorescent dye, is then used to label the initial probe. The fast and specific reaction of this compound with a TCO-modified initial probe would be a suitable second step in such a relay system. This approach can be used to amplify signals or to introduce functionalities that were not present in the initial probe.

Orthogonal Labeling Approaches Utilizing this compound

The tetrazine-TCO ligation is a bioorthogonal reaction, meaning it proceeds with high specificity in a biological environment without interfering with native biochemical processes. This property makes it an ideal component for orthogonal labeling strategies, where multiple targets are labeled simultaneously and independently with different probes. For instance, this compound could be used to label a protein functionalized with TCO, while another protein, functionalized with a different bioorthogonal handle (e.g., an azide (B81097) or alkyne), is labeled with a corresponding fluorescent dye through a different click chemistry reaction (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition). This allows for the simultaneous visualization and tracking of multiple biomolecules within the same cell or organism.

Design and Application of this compound-Based Fluorescent Probes

The inherent photophysical properties of the BDP 581/591 core, such as its high quantum yield and photostability, make it an excellent scaffold for the design of fluorescent probes. The addition of the tetrazine moiety not only provides a bioorthogonal handle but can also modulate the fluorescent properties of the dye, leading to the development of fluorogenic probes.

Probes for Reactive Oxygen Species (ROS) Detection: Mechanistic Insights

BDP 581/591 and its derivatives can function as sensors for reactive oxygen species (ROS). lumiprobe.commedchemexpress.commedchemexpress.com The mechanism of detection relies on the oxidation of the dye by ROS, which leads to a shift in its fluorescence emission spectrum. lumiprobe.com In its reduced state, the BDP 581/591 fluorophore exhibits a characteristic red fluorescence with an emission maximum around 591 nm. lumiprobe.com Upon oxidation by ROS, the fluorescence emission maximum shifts to the green part of the spectrum, around 515 nm. lumiprobe.com This ratiometric change in fluorescence provides a sensitive and quantitative measure of ROS levels.

Studies have shown that the initial site of oxidation by free radicals is the conjugated diene system within the BODIPY core. nih.gov This oxidative cleavage disrupts the extended π-conjugation of the fluorophore, resulting in the observed blue shift in its fluorescence. This mechanism has been demonstrated in various systems, including homogenous solutions, bilayer vesicles, and living cells. nih.gov For instance, in a study using NS0 cells, treatment with tert-butyl hydroperoxide (TBHP), a known ROS inducer, resulted in a significant increase in green fluorescence when the cells were stained with a BDP 581/591-based probe. lumiprobe.com

Fluorescence Shift of BDP 581/591-based ROS Probe Upon Oxidation
StateExcitation MaximumEmission MaximumObserved ColorReference
Reduced~581 nm~591 nmRed lumiprobe.com
OxidizedNot specified~515 nmGreen lumiprobe.com

Single-Molecule Biophysics Probes Utilizing this compound Scaffolds

The excellent photophysical properties of BODIPY dyes, including BDP 581/591, make them well-suited for single-molecule biophysics studies. aip.orgresearchgate.net These applications require probes with high brightness, photostability, and quantum yields approaching unity to enable the detection of individual molecules. aip.orgresearchgate.net The high quantum yield of BDP 581/591 (0.83) is a key feature in this regard. aip.orgresearchgate.net

Development of Environmentally Responsive this compound Sensors

The inherent photophysical properties of the borondipyrromethene (BODIPY) core, combined with the bioorthogonal reactivity of the tetrazine group, make this compound a compelling scaffold for the development of advanced chemical sensors. The fluorescence of BODIPY dyes is known to be sensitive to changes in the local environment, a characteristic that has been widely exploited for sensing applications . These sensors can be designed to detect a variety of analytes and environmental parameters, including ions, gases, and biomolecules .

A primary and well-documented application for BDP 581/591 is as a sensor for intracellular reactive oxygen species (ROS) lumiprobe.comlumiprobe.comlabscoop.comlumiprobe.com. The core structure of the dye contains a diene system that can react with ROS. This oxidative reaction alters the dye's electronic structure, leading to a quantifiable change in its fluorescence properties. This principle has been demonstrated in a related compound, C11-BODIPY(581/591), which upon oxidation, exhibits a fluorescence emission shift from the red to the green spectrum. This ratiometric response allows for the visualization and quantification of lipid oxidation within the membranes of living cells.

While the application of BDP 581/591 as a ROS probe is established, its potential as an environmentally responsive sensor extends to other parameters. The broader class of BODIPY dyes has been successfully engineered into probes that are sensitive to:

Polarity: Changes in solvent polarity can influence the fluorescence quantum yield and emission wavelength of certain BODIPY derivatives.

Viscosity: Molecular rotors based on the BODIPY scaffold can report on the microviscosity of their environment through changes in fluorescence lifetime and intensity.

pH: The introduction of pH-sensitive functional groups to the BODIPY core allows for the creation of fluorescent pH indicators.

The tetrazine moiety on BDP 581/591 provides a crucial handle for targeting these sensor capabilities to specific locations. Through the inverse-electron-demand Diels-Alder (IEDDA) reaction, the sensor molecule can be covalently attached to a biomolecule (like a protein or nucleic acid) that has been pre-tagged with a strained alkene, such as a trans-cyclooctene (TCO). This allows for the precise placement of the sensor within a cellular compartment or on a specific protein, enabling the measurement of environmental parameters in highly localized and specific contexts.

Advanced Imaging Methodologies Employing this compound

Live-Cell Imaging Techniques with this compound Probes

This compound is well-suited for live-cell imaging due to the excellent photophysical characteristics of the BODIPY core, including high photostability, a high molar extinction coefficient, and a strong fluorescence quantum yield broadpharm.com. Its emission in the red region of the spectrum is advantageous for cellular imaging, as it minimizes interference from cellular autofluorescence, which is more prevalent in the blue and green spectral regions.

The key to its application in targeted live-cell imaging is the tetrazine group, which facilitates bioorthogonal conjugation. The process involves a two-step labeling strategy:

A target biomolecule within a living cell, such as a specific protein, is genetically fused or chemically conjugated to a small tag bearing a strained dienophile, like TCO.

The cell-permeable this compound is then introduced to the cells. It rapidly and specifically reacts with the TCO-tagged biomolecule via the IEDDA click reaction lumiprobe.comlunanano.ca.

A significant advantage of many tetrazine-dye conjugates is their fluorogenic nature nih.gov. In its unconjugated state, the tetrazine moiety can quench the fluorescence of the attached dye. Upon reaction with the dienophile, this quenching effect is released, leading to a substantial increase in fluorescence intensity nih.gov. This "turn-on" response is highly beneficial for live-cell imaging as it generates a high signal-to-noise ratio and can eliminate the need for wash-out steps to remove unreacted probes, thereby reducing cell stress and allowing for clearer visualization of the labeled structures nih.gov.

Super-Resolution Microscopy Applications and Considerations for this compound

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and single-molecule localization microscopy (SMLM) methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), bypass the diffraction limit of light to achieve near-molecular-scale resolution ibidi.combiocompare.com. The use of small-molecule organic fluorophores is central to these techniques, and tetrazine-dye conjugates possess several properties that make them promising candidates for such applications nih.gov.

The fluorogenic properties of tetrazine dyes are particularly advantageous for SMLM techniques like STORM nih.gov. The low fluorescence of the unbound probe ensures that only the reacted, "turned-on" molecules contribute significantly to the signal, which is critical for achieving the sparse subset of activated fluorophores needed to reconstruct a super-resolution image nih.gov. Efficient and specific labeling via the tetrazine-TCO ligation results in a high signal-to-noise ratio, which is essential for precise single-molecule localization nih.gov.

A comprehensive study of 22 different tetrazine-dye conjugates demonstrated their general suitability for super-resolution imaging, showing that upon reaction, the fluorescence intensity increases considerably, permitting high-quality imaging nih.gov. The primary quenching mechanism for red-absorbing dyes was identified as photoinduced electron transfer (PET) from the excited dye to the tetrazine nih.gov. This quenching is alleviated upon the Diels-Alder reaction, restoring the dye's bright fluorescence nih.gov. While this study did not specifically list this compound, its structural and photophysical similarity to other tested BODIPY and rhodamine dyes suggests it would be a viable candidate for these advanced imaging methods. For STED microscopy, probes must be exceptionally photostable to withstand the high laser powers used for depletion, a known characteristic of the BODIPY core.

Key Photophysical Properties of BDP 581/591 for Imaging:

Property Value Reference(s)
Excitation Maximum (λ_max) 585 nm labscoop.combroadpharm.comlunanano.ca
Emission Maximum (λ_em) 594 nm labscoop.combroadpharm.comlunanano.ca
Molar Extinction Coefficient (ε) 104,000 M⁻¹cm⁻¹ broadpharm.comlunanano.ca
Fluorescence Quantum Yield (Φ) 0.83 broadpharm.comlunanano.caaip.org
Fluorescence Lifetime Relatively long lumiprobe.combroadpharm.com

Pretargeting and Signal Amplification Strategies in Imaging Research

Pretargeting is a multi-step imaging strategy designed to improve the target-to-background ratio, particularly in applications like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This approach uncouples the slow targeting kinetics of a large biomolecule (e.g., an antibody) from the fast clearance of a small imaging agent. The tetrazine-TCO ligation is currently the most successful and widely used bioorthogonal reaction for in vivo pretargeting due to its extremely rapid reaction kinetics.

The pretargeting workflow using this compound would proceed as follows:

First Step: A targeting vector, such as an antibody modified with a TCO group, is administered. This antibody conjugate is allowed to circulate for an extended period (hours to days) to ensure it binds effectively to its target (e.g., a tumor-specific antigen) and that any unbound antibody is cleared from the bloodstream.

Second Step: The small, rapidly clearing this compound probe is administered. It circulates throughout the body, and upon encountering the TCO-tagged antibody at the target site, it undergoes a rapid IEDDA reaction, covalently linking the fluorophore to the target. Unreacted tetrazine probe is quickly eliminated from the body.

This strategy results in a high concentration of the imaging agent at the target site with very low background signal, leading to significantly enhanced image contrast. While often used with radiolabeled tetrazines for nuclear imaging, the same principle applies to fluorescence imaging, enabling highly sensitive detection of targeted tissues or cells. The fluorogenic nature of the this compound can further amplify the signal-to-background ratio, as the fluorescence is only activated upon successful ligation at the target site.

This compound in Materials Science and Functional Assemblies Research

Integration into Polymer and Nanomaterial Systems for Functionalization

The unique reactivity of the tetrazine group allows for its use as a powerful tool for the functionalization of polymers and nanomaterials. This compound can be used to impart fluorescence and specific chemical reactivity to a wide range of material systems through the IEDDA click reaction.

Polymer Functionalization: Researchers have demonstrated the utility of the tetrazine-TCO ligation for creating advanced polymer architectures and bioconjugates. For example, telechelic (end-functionalized) polymers bearing tetrazine groups can be synthesized. These polymers can then be reacted with TCO-modified molecules, including proteins or other polymers, to create well-defined conjugates. This methodology has been shown to be more efficient than traditional maleimide-thiol chemistry for creating protein-polymer dimers. By incorporating this compound, these polymer systems can be rendered fluorescent, allowing for their visualization and tracking in various applications, such as monitoring drug delivery vehicles or sensing changes in the polymer's environment.

Nanomaterial Functionalization: The surface of nanomaterials, such as nanoparticles or graphene oxide, can be modified to bear strained alkenes (like TCO). Subsequent reaction with this compound allows for the stable, covalent attachment of the fluorescent dye to the nanomaterial's surface. This functionalization is a straightforward method to produce fluorescent nanoprobes for imaging applications. For instance, studies have shown that tetrazine derivatives can be covalently grafted onto graphene oxide, creating a functional hybrid material researchgate.net. By using this compound, one could create fluorescent graphene-based platforms for biosensing or targeted cell imaging.

Furthermore, tetrazine dyes have been integrated into thin films to create mechano-responsive materials rsc.org. In one study, tetrazine fluorophores were incorporated into a polydiacetylene (PDA) backbone. The resulting material exhibited an enhanced fluorescent response to mechanical stimulation, demonstrating a new route for creating stress-sensing materials rsc.org. The integration of this compound into such systems could provide a highly sensitive and optically detectable response to mechanical forces at the nanoscale.

Development of Responsive Materials Utilizing this compound Reactivity

The unique chemical reactivity of this compound serves as a foundational element in the creation of sophisticated responsive materials. These materials are designed to exhibit a detectable change in their properties in response to a specific chemical stimulus. The primary mechanism exploited in this context is the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between the tetrazine moiety of the BDP 581/591 dye and a strained dienophile, such as a trans-cyclooctene (TCO). lumiprobe.comlumiprobe.com A significant feature of many fluorophore-tetrazine conjugates, including the BODIPY class to which BDP 581/591 belongs, is the quenching of fluorescence by the tetrazine group. enamine.net The IEDDA reaction consumes the tetrazine, thereby restoring the fluorophore's emission and resulting in a "turn-on" fluorescent signal. enamine.netconju-probe.com This stimulus-induced fluorescence provides a robust basis for the development of responsive materials for applications in chemical sensing and biological imaging. mdpi.com

The principle of fluorescence quenching and subsequent reactivation is a powerful tool for designing materials that can report on the presence of specific molecules or the occurrence of a particular chemical reaction. In its pre-activated state, the this compound, when incorporated into a material matrix such as a polymer or hydrogel, is largely non-fluorescent. conju-probe.com This is due to efficient quenching of the BODIPY fluorophore by the electronically-coupled tetrazine ring, often through mechanisms like through-bond energy transfer (TBET). nih.gov Upon introduction of a dienophile, the material remains passive until the dienophile reacts with the tetrazine. This highly specific and rapid IEDDA reaction breaks the electronic communication between the quencher and the fluorophore. conju-probe.com The result is a significant increase in fluorescence intensity, providing a clear and measurable response to the presence of the dienophile stimulus.

The magnitude of this fluorescent response is a critical parameter for the utility of such responsive materials. Research on various BODIPY-tetrazine derivatives has demonstrated substantial increases in fluorescence upon reaction, with turn-on ratios, defined as the fluorescence intensity after reaction divided by the intensity before, often exceeding tenfold. conju-probe.com This high signal-to-background ratio is advantageous for sensitive detection. By embedding this compound into a polymer backbone or hydrogel network, it is possible to create solid-state sensors or responsive surfaces. For example, a hydrogel functionalized with this compound could be designed to fluoresce upon contact with a solution containing a TCO-tagged analyte, enabling visualization of the analyte's distribution within the gel matrix.

Another avenue for creating responsive materials involves the photolytic cleavage of the tetrazine ring. nih.govresearchgate.net In this approach, light serves as the external stimulus. Irradiation with light of a suitable wavelength can induce the decomposition of the tetrazine moiety, leading to the restoration of the BDP 581/591 fluorophore's emission. nih.gov This allows for the creation of photoactivatable materials where fluorescence can be triggered with high spatial and temporal control. A material incorporating this compound could thus be "written" on with a light source, creating fluorescent patterns, or used to release a caged compound in a light-dependent manner.

The development of these responsive materials hinges on the predictable and highly specific reactivity of the tetrazine group. The following tables summarize the key photophysical properties of this compound and the performance of related BODIPY-tetrazine systems as responsive fluorescent probes.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum585 nm lunanano.ca
Emission Maximum594 nm lunanano.ca
Molar Extinction Coefficient104,000 M⁻¹cm⁻¹ lunanano.ca
Fluorescence Quantum Yield (unquenched)0.83 lunanano.ca
Molecular FormulaC₃₂H₂₈BF₂N₇O lunanano.ca

Table 2: Illustrative Fluorescence Turn-On Ratios for BODIPY-Tetrazine Probes

ProbeStimulus (Dienophile)Fluorescence Turn-On RatioReference
BODIPY-m-Tz derivativetrans-cyclooctene (TCO)>10-fold conju-probe.com
Tz-BODIPY 1Light (254 nm)141-fold nih.gov

Analytical and Characterization Methodologies for Bdp 581/591 Tetrazine and Its Conjugates

Spectroscopic Characterization Techniques for Research Purposes

Spectroscopic methods are fundamental for confirming the chemical structure and assessing the photophysical properties of BDP 581/591 tetrazine. These techniques provide insights into the molecular framework and the fluorescence characteristics that are critical for its application in bioimaging and labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for the structural elucidation and purity assessment of this compound. labscoop.com The proton NMR spectrum provides information on the chemical environment of all protons in the molecule, allowing for the verification of the expected molecular structure. For BODIPY-tetrazine derivatives, characteristic signals in the aromatic region confirm the integrity of the BODIPY core and the tetrazine ring, while signals in the aliphatic region correspond to the methyl and other alkyl substituents. acs.orgnih.gov For instance, typical ¹H NMR spectra of related BODIPY-tetrazine compounds show distinct chemical shifts for the pyrrole (B145914) protons, methyl groups on the BODIPY core, and protons associated with the tetrazine moiety and its linker. acs.org

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of this compound and its conjugates. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. rsc.org Electrospray ionization (ESI) is a common technique used to generate ions of the this compound molecule for mass analysis. acs.orgnih.gov Following conjugation, for example, through an inverse electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO)-modified biomolecule, mass spectrometry can be used to identify the resulting conjugate by observing the expected mass shift. nih.govnih.gov

UV-Visible and Fluorescence Spectroscopy: These techniques are crucial for characterizing the photophysical properties of this compound.

UV-Visible Spectroscopy: The absorption spectrum of this compound is measured to determine its maximum absorption wavelength (λmax) and its molar extinction coefficient (ε). The molar extinction coefficient is a measure of how strongly the molecule absorbs light at a specific wavelength and is an indicator of the dye's brightness. lumiprobe.com

Fluorescence Spectroscopy: The emission spectrum is recorded to identify the maximum emission wavelength (λem) and to determine the fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process. broadpharm.com The reaction of this compound with a dienophile, such as a trans-cyclooctene, can be monitored by changes in the UV-Vis and fluorescence spectra. rsc.org This is often characterized by a "turn-on" fluorescence effect, where the fluorescence intensity increases significantly upon reaction. nih.gov

Below is a table summarizing the key spectroscopic properties of this compound.

PropertyValueReference(s)
Excitation Maximum (λmax)585 nm lumiprobe.combroadpharm.com
Emission Maximum (λem)594 nm broadpharm.com
Molar Extinction Coefficient (ε)104,000 L·mol⁻¹·cm⁻¹ lumiprobe.combroadpharm.com
Fluorescence Quantum Yield (ΦF)0.83 broadpharm.com

Chromatographic Methods for Purification and Analysis of this compound Derivatives

Chromatographic techniques are indispensable for the purification of this compound after its synthesis and for the analysis of its conjugation reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and analytical assessment of this compound and its derivatives. labscoop.com

Purification: Reversed-phase HPLC (RP-HPLC) is commonly used to purify the crude product after synthesis. nih.gov This method separates molecules based on their hydrophobicity. A nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA). nih.govhplc.eu Fractions are collected, and those containing the pure product are combined and lyophilized.

Analysis: HPLC is also used to determine the purity of the final compound. lumiprobe.com By analyzing the chromatogram, the presence of impurities can be detected and quantified. For the analysis of bioconjugates, such as a this compound-labeled protein, RP-HPLC can be used to separate the labeled protein from the unreacted dye and other reaction components. researchgate.netsinobiological.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and specific analytical method. alabiolab.ro As the components of a mixture are separated by the HPLC system, they are introduced directly into the mass spectrometer for detection and identification. This is particularly useful for monitoring the progress of conjugation reactions and for characterizing the final bioconjugate. nih.gov For example, after reacting this compound with a TCO-modified peptide, LC-MS can be used to confirm the formation of the desired conjugate by identifying its corresponding mass in the mass spectrum. nih.gov

The table below provides a general overview of the chromatographic methods used for this compound and its conjugates.

TechniqueApplicationStationary Phase (Typical)Mobile Phase (Typical)Detection MethodReference(s)
HPLC Purification & AnalysisC18Water/Acetonitrile gradient with 0.1% TFAUV-Vis nih.govhplc.eu
LC-MS Analysis & ConfirmationC18Water/Acetonitrile gradient with formic acid or TFAMS, UV-Vis nih.govnih.gov

Future Directions and Emerging Research Avenues for Bdp 581/591 Tetrazine

Expansion into Novel Bioorthogonal Reaction Chemistries

The primary utility of BDP 581/591 tetrazine lies in its participation in inverse-electron-demand Diels-Alder (iEDDA) reactions, most commonly with strained dienophiles like trans-cyclooctenes (TCO). nih.govacs.orgresearchgate.net While highly efficient, future research is aimed at expanding the repertoire of bioorthogonal reactions available for the this compound core to enhance versatility and enable more complex, multi-target labeling experiments.

One promising direction is the development of new tetrazine derivatives with altered reactivity and stability profiles. The balance between rapid reaction kinetics and stability in a physiological environment is a critical challenge, as highly reactive tetrazines can be prone to degradation or off-target reactions. nih.gov Strategies to overcome this involve modifying the substituents on the tetrazine ring. For instance, the introduction of different electron-withdrawing or sterically bulky groups can fine-tune the electronic properties and reaction rates. nih.govnih.gov

Furthermore, the exploration of novel dienophiles beyond the standard TCO and bicyclo[6.1.0]nonyne (BCN) is an active area of research. nih.govacs.org Developing new reaction partners could provide alternative kinetics and orthogonality, allowing for multiple, simultaneous bioorthogonal labeling events within the same biological system. illinois.edu For example, research into vinyl boronic acids (VBAs) as reaction partners for tetrazines with Lewis-basic substituents opens up possibilities for coordination-assisted bioorthogonal chemistry, offering a unique mode of reactivity that is orthogonal to traditional strained alkenes. The development of this compound analogues compatible with these emerging chemistries would significantly broaden their experimental scope. acs.orgnih.gov

These advancements could lead to the creation of "click-to-release" systems based on the this compound scaffold. In such systems, the bioorthogonal reaction would not only form a stable linkage but also trigger the cleavage and release of a therapeutic agent or another reporter molecule, enabling applications in targeted drug delivery and diagnostics. mdpi.com

Development of Advanced Multi-modal Probes

The intense fluorescence of the BDP core makes this compound an excellent candidate for creating advanced, multi-modal probes for sophisticated biological imaging. Future research is focused on integrating the fluorescence properties of this scaffold with other imaging or sensing modalities to provide a more comprehensive understanding of complex biological processes.

One major avenue is the development of probes for dual-modality imaging, such as combining fluorescence with positron emission tomography (PET). Researchers have successfully synthesized ¹⁸F-labeled BODIPY-tetrazine derivatives for pretargeted PET imaging. acs.orgresearchgate.net This strategy involves a two-step approach: first, a dienophile-tagged antibody is administered to accumulate at a specific target (e.g., a tumor), and then the radiolabeled BDP-tetrazine probe is injected, which rapidly "clicks" to the antibody. This pretargeting approach enhances target-to-background ratios and allows for the use of short-lived radionuclides. nih.govnih.gov Applying this concept to this compound could yield powerful tools for clinical diagnostics.

Another emerging area is the creation of probes capable of dual-color or environmentally sensitive imaging. A recent study demonstrated that a single BODIPY-tetrazine probe could be used for dual-color bioorthogonal imaging. nih.gov The probe's fluorescence emission was dependent on the type of dienophile it reacted with (BCN vs. TCO) and the hydrophobicity of the local environment. nih.gov This functionality could be engineered into this compound derivatives to report on changes in the cellular microenvironment, such as lipid membrane organization or protein aggregation.

Furthermore, the inherent ability of the BDP 581/591 core to act as a sensor for reactive oxygen species (ROS) presents another layer of modality. lumiprobe.com Future probes could be designed to simultaneously report on the location of a target biomolecule via the tetrazine ligation and the local oxidative stress state through a shift in the BDP core's fluorescence.

Probe TypeModality 1Modality 2Potential Application
Radio-Fluorescent Fluorescence ImagingPositron Emission Tomography (PET)Pretargeted cancer diagnosis and imaging. nih.gov
Dual-Color Fluorescence (Color 1)Fluorescence (Color 2)Differentiating between cellular components or microenvironments. nih.gov
Sensing Probe Fluorescence (Localization)Fluorescence (ROS Sensing)Correlating biomolecule location with oxidative stress. lumiprobe.com

Integration with Advanced Automation and High-Throughput Screening in Chemical Biology Research

The fluorogenic nature of this compound—where its fluorescence is quenched by the tetrazine and "turns on" upon reaction—makes it exceptionally well-suited for high-throughput screening (HTS) applications. mdpi.comnih.gov This "no-wash" labeling capability is highly advantageous for automated platforms, as it eliminates the need for steps to remove unreacted, fluorescent probes, thereby simplifying workflows and reducing background noise. nih.gov

Future efforts will likely focus on incorporating this compound and its derivatives into automated cell-based assays for drug discovery and fundamental biology. leibniz-fmp.de For example, cells could be engineered to express a dienophile-tagged protein of interest. An HTS campaign could then screen libraries of small molecules for their ability to disrupt the protein's localization or interactions, with changes visualized and quantified automatically using a this compound probe. The high sensitivity and signal-to-noise ratio of such probes are ideal for robust, automated image analysis. nih.gov

The development of automated liquid handling and microscopy systems can be leveraged for large-scale chemical biology experiments using these probes. nih.gov For instance, automated sequencing and synthesis platforms could be used to generate libraries of dienophile-labeled biomolecules, which could then be screened against this compound derivatives in a high-throughput format to study binding kinetics or cellular uptake. This convergence of automation, robotics, and advanced probe chemistry will enable researchers to tackle complex biological questions at an unprecedented scale. nih.gov

Computational Design and Prediction of this compound Derivatives with Tailored Properties

Computational chemistry is emerging as a powerful tool for accelerating the development of new fluorogenic probes. acs.org Future research will increasingly rely on computational design and predictive modeling to create novel this compound derivatives with precisely tailored photophysical and chemical properties, moving beyond trial-and-error synthesis. nih.govresearchgate.net

Quantum-chemical methods, such as density functional theory (DFT), can be used to predict how structural modifications to the BDP fluorophore or the tetrazine moiety will affect key parameters. nih.gov These parameters include:

Absorption and Emission Wavelengths: Predicting shifts to create a palette of colors for multiplexed imaging.

Fluorescence Quantum Yield: Optimizing brightness for higher sensitivity.

Reaction Kinetics: Modeling the energy barriers of the iEDDA reaction to tune the ligation speed. nih.gov

Quenching Efficiency: Designing probes with maximal "turn-on" ratios for lower background signals. mdpi.com

By screening potential structures in silico, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. acs.org For example, computational models can identify substituents that enhance the stability of the tetrazine ring without compromising its reactivity towards a dienophile. nih.gov This rational design approach is critical for developing next-generation probes with superior performance for demanding applications like super-resolution microscopy or in vivo imaging. nih.gov

Q & A

Basic: How to optimize BDP 581/591 tetrazine conjugation efficiency in inverse electron-demand Diels-Alder (IEDDA) reactions?

Answer:
To maximize conjugation efficiency:

  • Kinetic Optimization : Use a 5- to 10-fold molar excess of strained dienophiles (e.g., trans-cyclooctenes or cyclopropenes) relative to tetrazine. The reaction rate constant (k2k_2) for IEDDA ligation can exceed 2000M1s12000 \, \text{M}^{-1}\text{s}^{-1}, enabling rapid labeling even at low concentrations (≤100 nM) .
  • Solvent Compatibility : Perform reactions in aqueous buffers (pH 7–8) or organic solvents (e.g., DMSO, acetonitrile) based on the solubility of the target biomolecule. This compound exhibits good solubility in water and DMSO, but avoid high concentrations of organic solvents (>20%) for live-cell applications .
  • Temperature Control : Conduct reactions at 25–37°C for 30–60 minutes. Elevated temperatures (>40°C) may degrade the tetrazine group .
  • Validation : Confirm conjugation via fluorescence quenching (tetrazine acts as a quencher) or HPLC-MS to verify product mass .

Advanced: How to design fluorogenic probes using this compound for live-cell imaging?

Answer:
Fluorogenic probes leverage the tetrazine’s quenching properties, which are relieved upon IEDDA ligation:

  • Probe Design : Conjugate this compound to π-extended dienophiles (e.g., cyclopropenes). Upon reaction, fluorescence increases up to 400-fold due to reduced quenching .
  • Live-Cell Protocol :
    • Pre-label cells with dienophile-modified biomolecules (e.g., antibodies, metabolites).
    • Add this compound (1–10 µM) and incubate for 15–30 minutes at 37°C.
    • Wash cells to remove unreacted tetrazine.
    • Image using fluorescence microscopy (ex/em: 581/591 nm).
  • Controls : Include cells without dienophiles to assess background fluorescence .

Basic: What are the solubility and stability considerations for this compound?

Answer:

  • Solubility :
    • Preferred Solvents : Water, DMSO (≥10 mg/mL), or acetonitrile (moderate solubility). Avoid chloroform or THC due to poor compatibility .
  • Stability :
    • Storage : Store at –20°C in the dark for ≤24 months. Avoid freeze-thaw cycles.
    • In-Solution Stability : Use within 24 hours when dissolved in aqueous buffers (pH 7–8). Degradation is accelerated by light or reducing agents .

Advanced: How to analyze contradictions in reaction kinetics data for tetrazine ligation?

Answer:
Discrepancies in kinetic data (e.g., variable k2k_2 values) may arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., pyridyl, pyrimidinyl) on tetrazine enhance reactivity. For example, 2-pyrimidinyl-substituted tetrazines react faster than methyl-substituted analogs .
  • Experimental Methods : Compare stopped-flow spectroscopy (for rapid kinetics in plasma) vs. NMR-based assays (for slower reactions in organic solvents) .
  • Computational Validation : Use density functional theory (DFT) to model transition states and predict rate constants .

Basic: What characterization methods ensure purity and identity of this compound post-synthesis?

Answer:

  • Purity Analysis :
    • HPLC-MS : Use a C18 column with acetonitrile/water gradient (retention time ~8–10 minutes). Purity should exceed 95% .
    • 1H NMR^1\text{H NMR} : Confirm the presence of tetrazine protons (δ 8.5–9.5 ppm) and BDP core protons (δ 6.0–7.5 ppm) .
  • Stability Monitoring : Track tetrazine decomposition via UV-Vis (absorbance at 520 nm decreases over time) .

Advanced: How to apply this compound in pretargeted in vivo imaging?

Answer:

  • Pretargeting Workflow :
    • Administer dienophile-modified targeting agents (e.g., antibodies, peptides) to the subject.
    • Allow 24–48 hours for clearance of unbound agents.
    • Inject this compound (or 18F^{18}\text{F}-labeled analogs) for rapid IEDDA ligation (<1 hour).
    • Image via fluorescence tomography or PET/MRI .
  • Key Considerations :
    • Blood-Brain Barrier Penetration : BDP 581/591’s low molecular weight (<1000 Da) enables brain uptake .
    • Dosage : Use ≤1 mg/kg to minimize off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.